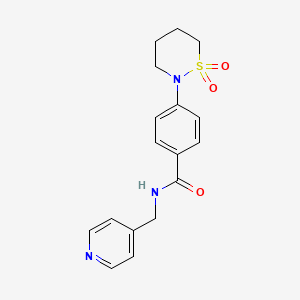

![molecular formula C17H16N2O2 B2971411 5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941928-14-9](/img/structure/B2971411.png)

5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

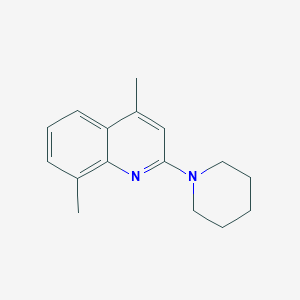

5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide is a chemical compound with the molecular formula C17H16N2O2 and a molecular weight of 280.327. It belongs to the class of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds, such as furo[3,2-b]pyrroles, follows the Hemetsberger–Knittel protocol, which includes three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heteroaromatic ring fused with a pyridine derivative. This structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are nucleophilic substitution, Knoevenagel condensation, and thermolysis promoting the intramolecular cyclocondensation .Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to "5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide." These compounds have been synthesized through various chemical reactions, demonstrating the versatility of furo[3,2-b]pyridine derivatives in organic synthesis.

For instance, the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the importance of the furo[3,2-b]pyridine scaffold in medicinal chemistry due to its potential biological activities (Hassan, Hafez, & Osman, 2014). Similarly, novel polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines were synthesized, showcasing the application of pyridine derivatives in the development of new polymeric materials with enhanced thermal properties (Faghihi & Mozaffari, 2008).

Biological and Material Applications

The compounds derived from "this compound" have shown a range of potential applications, from biological to materials science.

One study discussed the synthesis and antibacterial activity of novel pyrazolopyridine derivatives, indicating the potential use of these compounds as antimicrobial agents. These derivatives exhibited moderate to good activity against various bacterial strains, suggesting their utility in developing new antibacterial therapies (Panda, Karmakar, & Jena, 2011).

Moreover, the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides were studied, providing insights into the design of fluorescent materials for potential use in optical devices and sensors (Yokota et al., 2012). These findings underscore the versatility of furo[3,2-b]pyridine derivatives in various scientific research applications.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to participate in various types of reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds through the interaction of organoboron reagents and halides or pseudohalides .

Biochemical Pathways

Similar compounds have been shown to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Future Directions

properties

IUPAC Name |

5-methyl-N-[(4-methylphenyl)methyl]furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)10-18-17(20)16-9-14-15(21-16)8-5-12(2)19-14/h3-9H,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBIRVDPVVIVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(O2)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

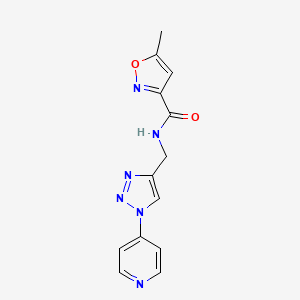

![N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2971328.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/no-structure.png)

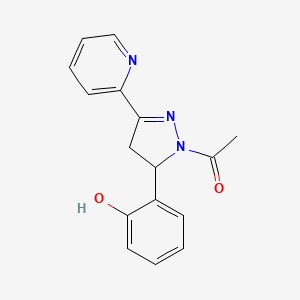

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)

![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)

![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)

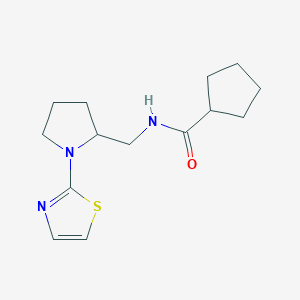

![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)